3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of specific precursors. For instance, one method to prepare it is through N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis . Another route might yield it as a yellow solid with an 85% yield .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol consists of a spirocyclic system containing a piperidine ring, an ethoxy group, and a carbonyl moiety. The propargyl substituent contributes to its unique properties .
Chemical Reactions Analysis
- Sonogashira Cross-Coupling : Due to the presence of the propargyl group, it serves as a useful synthon in Sonogashira reactions .
- Cyclobutene Formation : It can undergo stereoselective formation of trans-3,4-disubstituted cyclobutene, leading to butadiene intermediates .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-3-9-20-10-5-15(6-11-20)18(23)21-12-7-19(8-13-21)16(22)14-17(19)24-4-2/h1,15-17,22H,4-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENUOFIZGOEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3CCN(CC3)CC#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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